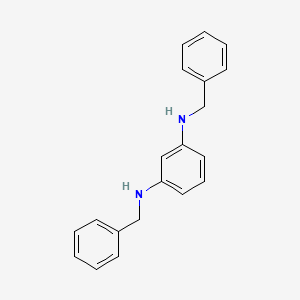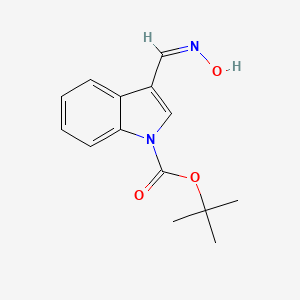
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is a compound with a variety of applications in the scientific research field. It is a synthetic molecule, also known as 4-chloro-3-tert-butylphenylpropionic acid, and is used for a variety of purposes, including as a reagent in chemical synthesis and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a tool for studying biochemical and physiological processes, and as a probe for studying the structure and function of proteins. It has also been used in studies of the effects of drugs on the central nervous system, as a tool to investigate the effects of various compounds on the immune system, and as a tool to study the effects of various compounds on the cardiovascular system.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain, and studies have suggested that this compound may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have suggested that it may have a protective effect against oxidative stress and may be able to reduce inflammation and pain. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to have anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for chemical synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it is important to note that it is not approved for use in humans and that its effects on humans are not fully understood.
Zukünftige Richtungen
The potential future directions for 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester are vast. Further research is needed to understand its mechanism of action, its effects on humans, and its potential therapeutic applications. Additionally, it could be used to study the effects of various compounds on the immune system, the cardiovascular system, and the central nervous system. Finally, it could be used as a tool to investigate the structure and function of proteins.
Synthesemethoden
3-(4-Chlorophenyl)-propanoic acid tert-butyl ester can be synthesized from 4-chloro-3-methylphenylpropionic acid and tert-butyl alcohol in a two-step reaction. In the first step, the 4-chloro-3-methylphenylpropionic acid is reacted with tert-butyl alcohol in the presence of sulfuric acid to form a tert-butyl ester. In the second step, the tert-butyl ester is then treated with aqueous sodium hydroxide to form the desired product. This method is simple and efficient, and it has been used successfully in the synthesis of this compound.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTZUMDIUGJWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

